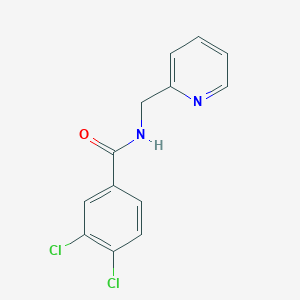

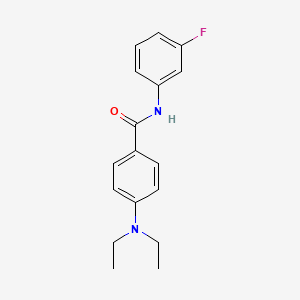

3,4-dichloro-N-(2-pyridinylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dichloro-N-(2-pyridinylmethyl)benzamide is a compound that has garnered attention due to its unique structural features and potential applications in various fields. It belongs to the broader class of benzamides, which are known for their diverse chemical and physical properties, making them valuable for multiple applications.

Synthesis Analysis

The synthesis of benzamide derivatives, including 3,4-dichloro-N-(2-pyridinylmethyl)benzamide, often involves complex reactions utilizing specific precursors such as benzoyl chloride and amino pyridine derivatives. For example, Adhami et al. (2014) described the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through reactions involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation to produce various benzamide derivatives (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as X-ray crystallography, which provides detailed insights into the orientation and conformation of the molecular frameworks. Artheswari et al. (2019) discussed the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the orientation differences between the pyridine and benzene rings (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their chemical properties. The Bischler-Napieralski reaction, as discussed by Browne et al. (1981), is one example where N-(4-aryl-4-hydroxybutyl)benzamides cyclize to produce pyrrole derivatives, indicating the reactivity and functional group transformations possible with these compounds (Browne et al., 1981).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, of benzamide derivatives are crucial for their application in material science and drug formulation. The polymorphism of benzamide derivatives, as reported by Yanagi et al. (2000), demonstrates the significance of physical properties in determining the stability and suitability of these compounds for various applications (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of 3,4-dichloro-N-(2-pyridinylmethyl)benzamide and related compounds, such as reactivity towards different chemical agents and stability under various conditions, are essential for their functional applications. Studies such as those by Demir et al. (2016), which explore the spectroscopic analysis and theoretical studies of benzamide derivatives, contribute to understanding these chemical properties in depth (Demir et al., 2016).

科学的研究の応用

Synthesis and Antimicrobial Activity : G. Naganagowda and A. Petsom (2011) explored the synthesis of various quinazolinones using a related compound. They found these compounds to exhibit antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Formation of Heterocycles in Organic Synthesis : M. Stojanović, Slobodan Bugarski, and M. Baranac‐Stojanović (2020) reported on the formation of 2,3-Dihydro-4-pyridones by intramolecular cyclization of ester-tethered enaminones, showcasing the importance of pyridine structures in organic synthesis (Stojanović, Bugarski, & Baranac‐Stojanović, 2020).

Metabolism in Pharmacology : Qin Yue et al. (2011) studied the metabolic fate and disposition of a related compound, GDC-0449, in rats and dogs, revealing insights into its absorption, distribution, metabolism, and excretion (Yue et al., 2011).

Potential Antipsychotic Agents : M. H. Norman et al. (1996) synthesized heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide and evaluated them as potential antipsychotic agents, indicating the relevance of pyridine benzamides in medicinal chemistry (Norman et al., 1996).

Photocatalytic Degradation in Environmental Science : C. Maillard-Dupuy et al. (1994) investigated the kinetics and products of the TiO2 photocatalytic degradation of Pyridine in water, shedding light on environmental applications related to pyridine compounds (Maillard-Dupuy et al., 1994).

Safety and Hazards

特性

IUPAC Name |

3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-5-4-9(7-12(11)15)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUWSCVICZCORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![1-(2,4-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5511541.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)

![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)

![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)